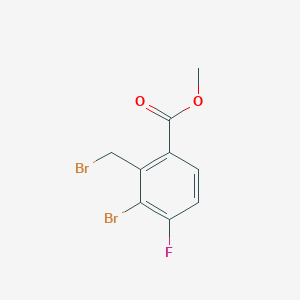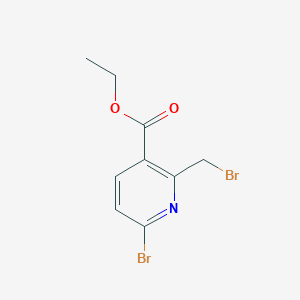
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene is a brominated organic compound with the molecular formula C15H20Br2 It is characterized by the presence of two bromine atoms and six methyl groups attached to an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene typically involves the bromination of a precursor compound. One common method involves the reaction of 1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the 5 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding de-brominated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can introduce carboxyl or ketone groups .
Aplicaciones Científicas De Investigación
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets through its bromine atoms and methyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its application, such as its use in biological systems or chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane
- 3,4-Dibromohexane
- 2,2-Dibromohexane
- 1,2-Dibromo-4-methylpentane
- 2,3-Dibromo-3-methylpentane
Uniqueness
5,6-Dibromo-1,1,2,2,3,3-hexamethyl-2,3-dihydro-1H-indene is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its reactivity and interactions. Compared to other brominated compounds, it offers distinct properties that can be leveraged in various chemical and biological applications .
Propiedades
Fórmula molecular |
C15H20Br2 |
|---|---|
Peso molecular |
360.13 g/mol |
Nombre IUPAC |
5,6-dibromo-1,1,2,2,3,3-hexamethylindene |
InChI |
InChI=1S/C15H20Br2/c1-13(2)9-7-11(16)12(17)8-10(9)14(3,4)15(13,5)6/h7-8H,1-6H3 |
Clave InChI |
ITLDRLRGWPXKBT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC(=C(C=C2C(C1(C)C)(C)C)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


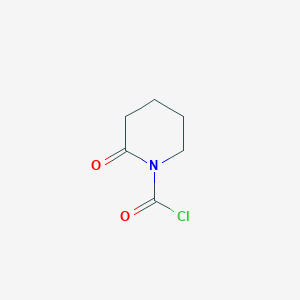
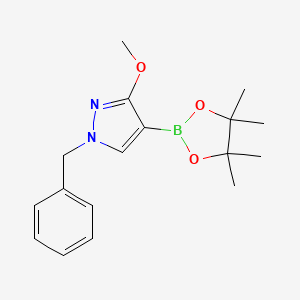

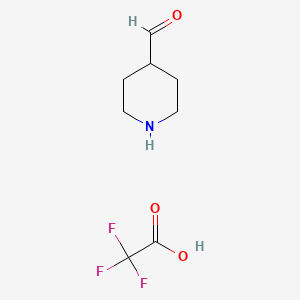

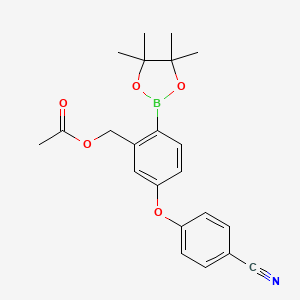
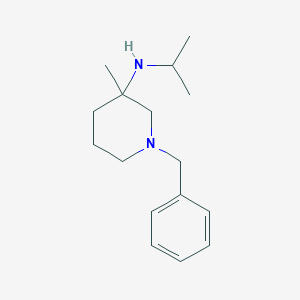
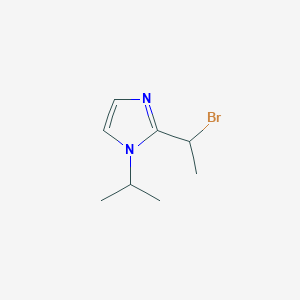
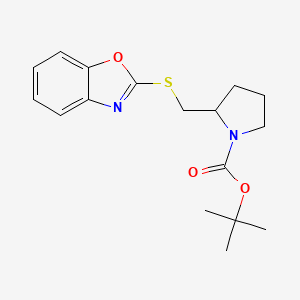

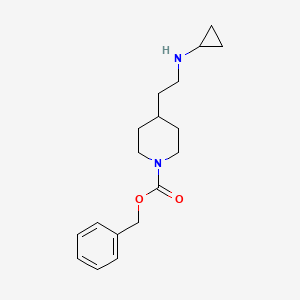
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
